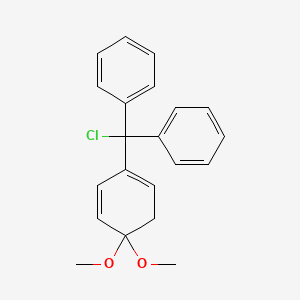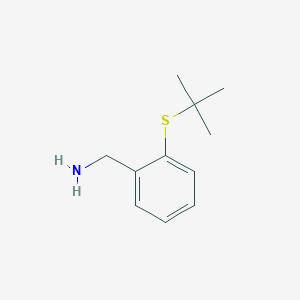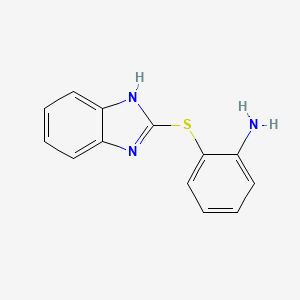
4,4-Dimethoxytrityl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxytrityl chloride is an organic compound characterized by its unique structure, which includes a chlorinated diphenylmethyl group and a dimethoxy-substituted cyclohexa-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxytrityl chloride typically involves the chlorination of diphenylmethane followed by a series of substitution reactions to introduce the dimethoxy groups onto the cyclohexa-1,3-diene ring. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxytrityl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated group to a hydrogenated form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4,4-Dimethoxytrityl chloride has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,4-Dimethoxytrityl chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Lacks the chlorinated and dimethoxy groups, resulting in different reactivity and applications.
Chlorodiphenylmethane: Contains the chlorinated group but lacks the dimethoxy substitution, affecting its chemical behavior.
Dimethoxycyclohexa-1,3-diene: Similar ring structure but without the chlorinated diphenylmethyl group.
Uniqueness
4,4-Dimethoxytrityl chloride is unique due to the combination of its chlorinated diphenylmethyl group and dimethoxy-substituted cyclohexa-1,3-diene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H21ClO2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-[chloro(diphenyl)methyl]-5,5-dimethoxycyclohexa-1,3-diene |
InChI |
InChI=1S/C21H21ClO2/c1-23-20(24-2)15-13-19(14-16-20)21(22,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3 |
InChI Key |
QMQXVNHINOVNSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol](/img/structure/B8728899.png)

![ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8728907.png)


![5-Amino-3,4-Dimethylthieno[2,3-c]Pyridazine-6-Carbonitrile](/img/structure/B8728920.png)
![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)






